3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]
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Overview
Description
3-azaspiro[bicyclo[321]octane-8,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] typically involves the reaction of a bicyclic ketone with an amine under specific conditions. One common method involves the use of a bicyclic ketone and an amine in the presence of a catalyst to facilitate the formation of the spirocyclic structure . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of 3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]: A similar compound with a benzyl group, known for its distinct chemical properties and applications.
8-azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane]: Another related compound with variations in the spirocyclic structure.
Uniqueness
3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1019651-50-3 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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